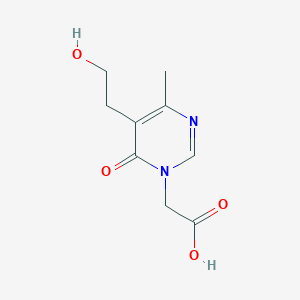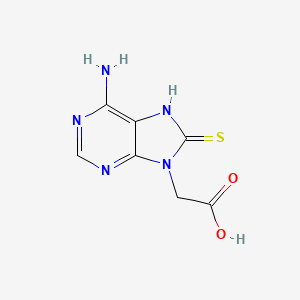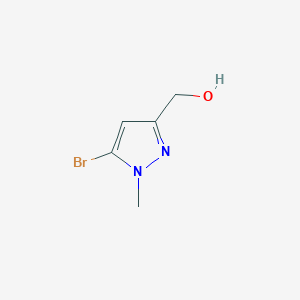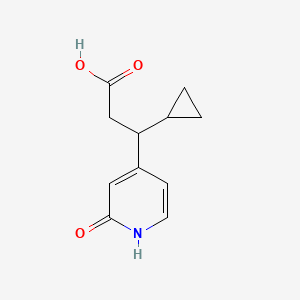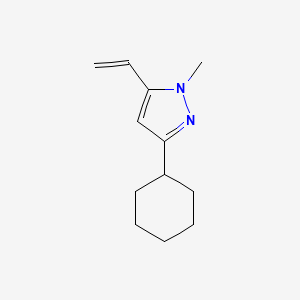
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C12H18N2, features a cyclohexyl group, a methyl group, and a vinyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions or palladium-catalyzed coupling reactions . These processes are designed to maximize yield and minimize byproducts, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The vinyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclohexyl-1-methyl-5-phenyl-1H-pyrazole
- 3-Cyclohexyl-1-methyl-5-ethyl-1H-pyrazole
- 3-Cyclohexyl-1-methyl-5-propyl-1H-pyrazole
Uniqueness
3-Cyclohexyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the vinyl group allows for additional chemical modifications and interactions, making it a valuable compound for various applications .
Propiedades
Número CAS |
1956325-58-8 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-cyclohexyl-5-ethenyl-1-methylpyrazole |
InChI |
InChI=1S/C12H18N2/c1-3-11-9-12(13-14(11)2)10-7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3 |
Clave InChI |
SWRHUFPMVCNBOV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2CCCCC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
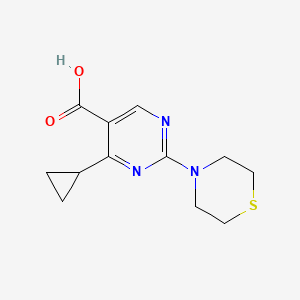
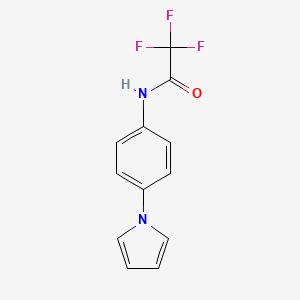
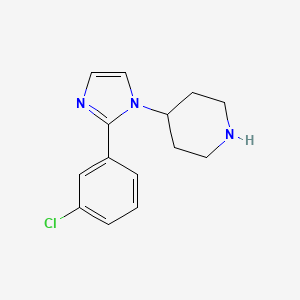

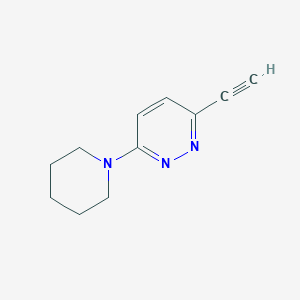
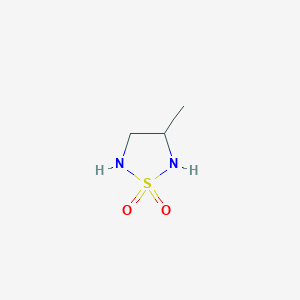
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
